molecular formula C13H16N2O2 B1408931 3-(1-Benzyl-1H-pyrazol-4-yloxy)-propan-1-ol CAS No. 1890953-43-1

3-(1-Benzyl-1H-pyrazol-4-yloxy)-propan-1-ol

Cat. No.: B1408931
CAS No.: 1890953-43-1
M. Wt: 232.28 g/mol
InChI Key: RZWNEZHWMXISPG-UHFFFAOYSA-N
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Description

3-(1-Benzyl-1H-pyrazol-4-yloxy)-propan-1-ol is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Prostate Cancer Research

  • A study by Nakao et al. (2014) involved synthesizing and evaluating derivatives of 1-aryl-3,4-substituted-1H-pyrazol-5-ol as prostate cancer antigen-1 (PCA-1/ALKBH3) inhibitors. This research aimed to develop novel anti-prostate cancer drugs, demonstrating the potential of pyrazole derivatives in cancer treatment (Nakao et al., 2014).

Crystal Research and Technology

  • Vyas et al. (2012) studied the synthesis and characterization of 1‐phenyl‐3‐(propan‐2‐yl)‐1H‐pyrazol‐5‐ol single crystals. They explored their stability, decomposition kinetics, and dielectric properties, highlighting the material science applications of pyrazole derivatives (Vyas et al., 2012).

Antimicrobial Activity

  • A research by Desai et al. (2017) focused on the synthesis of compounds with benzimidazole and pyrazoline motifs, evaluating their antimicrobial activity against various bacteria and fungi. This demonstrates the importance of pyrazole derivatives in developing new antimicrobial agents (Desai et al., 2017).

COX-2 Inhibitors Development

  • Patel et al. (2004) synthesized derivatives of 4,5-diaryl-1H-pyrazole-3-ol as potential COX-2 inhibitors, contributing to the search for new anti-inflammatory drugs (Patel et al., 2004).

Library Generation through Chemical Reactions

  • Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions to generate a diverse library of compounds, illustrating the use of pyrazole derivatives in synthetic chemistry (Roman, 2013).

Cross-Coupling Reactions in Organic Chemistry

  • Arbačiauskienė et al. (2009) explored the use of 1-phenyl-1H-pyrazol-3-ols in Pd-catalyzed cross-coupling reactions, important for the synthesis of various organic compounds (Arbačiauskienė et al., 2009).

Structural Chemistry

  • Studies on the crystal structure of related compounds have been conducted, as demonstrated by works like Badshah et al. (2008), providing insights into the molecular structure and properties of these derivatives (Badshah et al., 2008).

Properties

IUPAC Name

3-(1-benzylpyrazol-4-yl)oxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-7-4-8-17-13-9-14-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,9,11,16H,4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWNEZHWMXISPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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